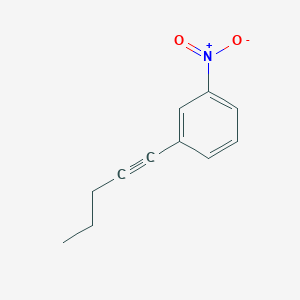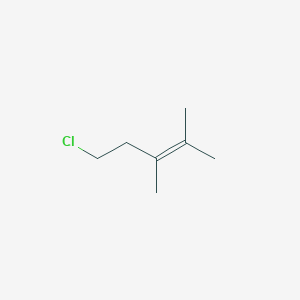
5-Chloro-2,3-dimethylpent-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,3-dimethylpent-2-ene is an organic compound with the molecular formula C7H13Cl. It is a chlorinated derivative of 2,3-dimethylpent-2-ene, characterized by the presence of a chlorine atom attached to the second carbon of the pentene chain. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dimethylpent-2-ene typically involves the chlorination of 2,3-dimethylpent-2-ene. One common method is the addition of chlorine gas to 2,3-dimethylpent-2-ene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2,3-dimethylpent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent like dichloromethane.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Major Products Formed
Substitution: Formation of 5-hydroxy-2,3-dimethylpent-2-ene.
Addition: Formation of 5,5-dibromo-2,3-dimethylpentane or 5-bromo-2,3-dimethylpentane.
Oxidation: Formation of 5-chloro-2,3-dimethylpentan-2-one or 5-chloro-2,3-dimethylpentane-2,3-diol.
Applications De Recherche Scientifique
5-Chloro-2,3-dimethylpent-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-2,3-dimethylpent-2-ene involves its interaction with various molecular targets. The chlorine atom and the double bond in the compound make it reactive towards nucleophiles and electrophiles. In biological systems, it can interact with enzymes and proteins, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylpent-2-ene: The parent compound without the chlorine atom.
5-Bromo-2,3-dimethylpent-2-ene: A brominated analog.
5-Fluoro-2,3-dimethylpent-2-ene: A fluorinated analog.
Uniqueness
5-Chloro-2,3-dimethylpent-2-ene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom increases the compound’s electrophilicity, making it more reactive in substitution and addition reactions. This unique reactivity profile makes it valuable in various chemical syntheses and industrial applications.
Propriétés
Numéro CAS |
820222-38-6 |
|---|---|
Formule moléculaire |
C7H13Cl |
Poids moléculaire |
132.63 g/mol |
Nom IUPAC |
5-chloro-2,3-dimethylpent-2-ene |
InChI |
InChI=1S/C7H13Cl/c1-6(2)7(3)4-5-8/h4-5H2,1-3H3 |
Clé InChI |
XHHAFCGSODPCDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C)CCCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide](/img/structure/B12528191.png)
![Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate](/img/structure/B12528203.png)
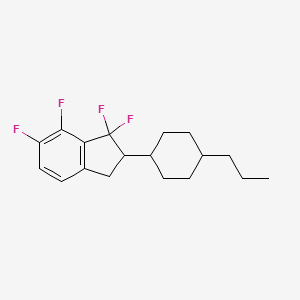
![1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B12528221.png)
![4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol](/img/structure/B12528234.png)
![[1,1'-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2'-methyl-](/img/structure/B12528241.png)
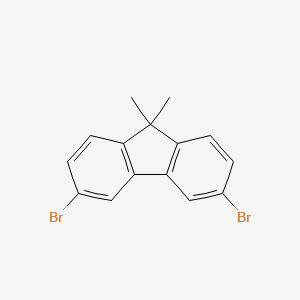
![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)
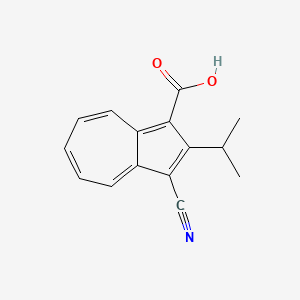
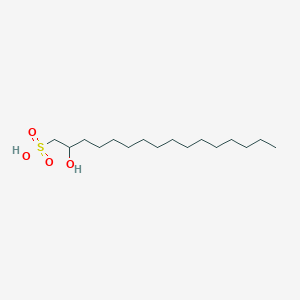

![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)
